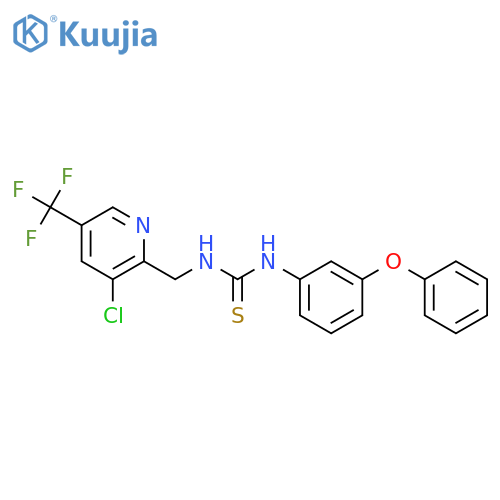

Cas no 326815-18-3 (1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea)

326815-18-3 structure

商品名:1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 326815-18-3

- 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea

-

- インチ: InChI=1S/C20H15ClF3N3OS/c21-17-9-13(20(22,23)24)11-25-18(17)12-26-19(29)27-14-5-4-8-16(10-14)28-15-6-2-1-3-7-15/h1-11H,12H2,(H2,26,27,29)

- InChIKey: RJFGCLRXYWGAIK-UHFFFAOYSA-N

- ほほえんだ: S=C(NC1=CC=CC(OC2=CC=CC=C2)=C1)NCC3=NC=C(C(F)(F)F)C=C3Cl

計算された属性

- せいみつぶんしりょう: 437.0576455Da

- どういたいしつりょう: 437.0576455Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 8

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029192624-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 95% | 1g |

$868.60 | 2023-09-02 | |

| Ambeed | A387670-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 95+% | 1g |

$851.0 | 2024-04-20 | |

| Chemenu | CM170517-1g |

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 95% | 1g |

$1000 | 2021-08-05 | |

| Chemenu | CM170517-1g |

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 95% | 1g |

$936 | 2023-02-18 | |

| Crysdot LLC | CD11144853-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 95+% | 1g |

$1062 | 2024-07-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733325-1g |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea |

326815-18-3 | 98% | 1g |

¥7148.00 | 2024-05-19 |

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

326815-18-3 (1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 857369-11-0(2-Oxoethanethioamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:326815-18-3)1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3-phenoxyphenyl)thiourea

清らかである:99%

はかる:1g

価格 ($):766.0